5-Bromo-7-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHBHTDASBBWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Evaluation and Therapeutic Potential of 5 Bromo 7 Methylimidazo 1,2 a Pyridine Analogs
Anticancer Activity and Mechanistic Insights
Derivatives of the 5-Bromo-7-methylimidazo[1,2-a]pyridine scaffold have emerged as promising candidates for cancer therapy. Their anticancer effects are largely attributed to the targeted inhibition of key signaling pathways that are frequently dysregulated in malignant cells, leading to reduced proliferation and the induction of programmed cell death.
The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. researchgate.net The p110α isoform of PI3K is a frequently targeted enzyme for cancer therapeutics. researchgate.net A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine (B132010) derivatives have been designed and evaluated for their inhibitory activity against PI3Kα. researchgate.net
Optimization of substituents on the imidazo[1,2-a]pyridine core has led to the identification of compounds with nanomolar potency. For instance, structural modifications of an initial lead compound resulted in derivatives with significantly enhanced PI3Kα inhibitory activity. The introduction of specific moieties at various positions of the scaffold has been systematically explored to improve binding affinity and efficacy. One such optimized compound, 35 , was identified as a potent PI3Kα inhibitor and demonstrated significant antiproliferative activity in cancer cell lines where the PI3K pathway is overactive. researchgate.net
Table 1: PI3Kα Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Analogs Data sourced from studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives.
| Compound | PI3Kα IC₅₀ (nM) | Antiproliferative Activity (Cell Line) |
|---|---|---|
| Compound 35 | < 100 | T47D (Breast Cancer) |
| Lead Compound | > 500 | Not Specified |
The Bromodomain and Extraterminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription. nih.govmdpi.com They recognize acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes. nih.gov Consequently, BET inhibitors have become a major focus in cancer drug discovery. mdpi.com While various heterocyclic scaffolds have been explored as BET inhibitors, research specifically detailing the activity of this compound analogs against the BET family is limited in the available literature. However, related structures such as 1H-Imidazo[4,5-b]pyridine and 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been successfully developed as potent BET inhibitors, suggesting the broader imidazopyridine class has potential for targeting this protein family. nih.govnih.gov
A primary mechanism through which imidazo[1,2-a]pyridine analogs exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is central to these effects. nih.gov By blocking PI3Kα, these compounds prevent the downstream activation of Akt, a key protein kinase that promotes cell survival and proliferation. researchgate.netnih.gov
Studies on novel imidazo[1,2-a]pyridine compounds, such as IP-5 , have demonstrated their ability to induce cell cycle arrest by increasing the levels of tumor suppressor proteins like p53 and p21. nih.govnih.gov The activation of p53 and p21 halts the cell cycle, preventing cancer cells from dividing. nih.gov Furthermore, these compounds have been shown to trigger the extrinsic apoptosis pathway, evidenced by the increased activity of initiator caspase-8 and executioner caspase-7, leading to the cleavage of Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov This cascade of events culminates in the characteristic morphological changes of apoptosis, such as chromatin segmentation. nih.govnih.gov The reduced levels of phosphorylated Akt (pAKT) in treated cells confirm the on-target effect of these compounds on the PI3K signaling pathway. nih.govnih.gov
Antimicrobial and Antitubercular Research
Beyond their anticancer properties, imidazo[1,2-a]pyridine analogs have shown remarkable efficacy as antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov This class of compounds has demonstrated potent activity, including against drug-resistant strains, making them a valuable scaffold in the search for new tuberculosis therapies. nih.gov
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses a significant global health threat. nih.gov Several series of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their activity against these challenging strains. nih.gov Research has identified compounds with potent in vitro activity against replicating Mtb, non-replicating Mtb, and both MDR and XDR clinical isolates. nih.gov For example, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed minimum inhibitory concentrations (MIC₉₀) in the sub-micromolar range against XDR-Mtb strains. nih.gov Another series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides also showed excellent activity against MDR-Mtb. nih.gov
Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Analogs Data represents a range of activities from different analog series.
| Compound Series | Mtb Strain | MIC Range (μM) |
|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07 - 0.14 |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07 - 2.2 |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | < 0.2 |
| Imidazo[1,2-a]pyridine amides (IPA-6) | H37Rv | 0.05 (µg/mL) |
The mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines involves the inhibition of essential cellular processes in Mtb, particularly energy metabolism. rsc.org A primary target identified for this class of compounds is the cytochrome bc1 complex (also known as complex III), a key component of the electron transport chain responsible for generating a proton motive force for ATP synthesis. rsc.org Specifically, imidazo[1,2-a]pyridine amides act as inhibitors of QcrB, a critical subunit of the cytochrome bc1 complex. rsc.org By blocking this complex, the compounds disrupt oxidative phosphorylation and deplete the bacterium's energy supply. rsc.org
In addition to targeting energy production, some imidazo[1,2-a]pyridine analogs have been identified as inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS). nih.gov This enzyme is vital for the biosynthesis of pantothenate (vitamin B5), a precursor for the essential cofactor Coenzyme A. As this pathway is crucial for Mtb and absent in mammals, its inhibitors are attractive as selective antitubercular agents. nih.gov One study identified an imidazo[1,2-a]pyridine derivative as the most active compound against MTB PS, with a MIC of 4.53 μM. nih.gov
Antiviral Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable potential as antiviral agents. researchgate.net Research has explored their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza. nih.govnih.govpnas.org
One study reported the synthesis and antiviral evaluation of dibromoimidazo[1,2-a]pyridines featuring a thioether side chain. nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity as a key determinant for the antiviral activity of these compounds. nih.gov Imidazo[1,2-a]pyrimidine derivatives, a closely related class, have also been investigated for their potential against viruses such as HIV and hepatitis C. nih.gov
In the context of influenza A virus (IAV), specific imidazo[1,2-a]pyrimidine-based inhibitors have been developed that target viral entry. pnas.org Through SAR-guided optimization, potent inhibitors were identified, such as ING-16-36 and SA-67. pnas.org Cryo-electron microscopy studies revealed that these small molecules bind to a specific pocket on the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion and viral entry. pnas.org Mutagenesis studies highlighted key amino acid residues within this binding pocket, such as Y94, L99, L19, and L98, which are critical for the binding and inhibitory action of these compounds. pnas.org
| Compound/Analog Class | Virus Target | Key Findings |
| Dibromoimidazo[1,2-a]pyridines | General Antiviral | Activity is correlated with hydrophobicity (logP). nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | HIV, Hepatitis C | Investigated as potential antiviral agents. nih.gov |
| ING-16-36 | Influenza A Virus (H7) | Potent inhibitor of viral entry with an IC50 of 0.31 µM against H7 pseudovirus. pnas.org |
| SA-67 | Influenza A Virus (H7) | Ultrapotent inhibitor of viral entry with an IC50 of 0.04 µM against H7 pseudovirus. pnas.org |
Antiparasitic and Antileishmanial Applications
The imidazo[1,2-a]pyridine core is a recognized pharmacophore in the development of agents against parasitic diseases, particularly those caused by trypanosomatids like Leishmania and Trypanosoma. rsc.orgnih.gov
Several studies have highlighted the antileishmanial properties of this scaffold. A 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine derivative showed superior activity against Leishmania donovani promastigotes compared to the standard drugs miltefosine (B1683995) and pentamidine. nih.gov Another C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated potent activity against L. major with an IC50 value of 0.2 µM. nih.gov In a screen of 2,3-diarylimidazo[1,2-a]pyridines, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine emerged as the most effective against L. major amastigotes, with an IC50 of 4.0 µM. rsc.orgnih.gov
Further research into imidazo-[1,2-a]-pyridine fused with triazole analogues has yielded compounds with significant activity against Leishmania major and Trypanosoma brucei. sci-hub.sest-andrews.ac.uk Five compounds from a synthesized series exhibited notable antileishmanial activity, while three showed substantial antitrypanosomal effects. sci-hub.sest-andrews.ac.uk Molecular docking studies on the most active antileishmanial compound suggested a putative binding pattern at the active site of the leishmanial trypanothione (B104310) reductase target. st-andrews.ac.uk
| Compound/Analog Class | Parasite Target | Activity (IC50) |
| 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine | Leishmania donovani | More active than miltefosine and pentamidine. nih.gov |
| C2-, C3-, and C7-trisubstituted imidazo-pyridine | Leishmania major | 0.2 µM. nih.gov |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major (amastigotes) | 4.0 µM. rsc.orgnih.gov |
| Imidazo-[1,2-a]-pyridine fused triazole analogues (e.g., 8d, 8f, 8j, 10b, 10d) | Leishmania major | Significant antileishmanial activity. sci-hub.sest-andrews.ac.uk |
| Imidazo-[1,2-a]-pyridine fused triazole analogues (e.g., 10b, 11a, 11b) | Trypanosoma brucei | Substantial antitrypanosomal activity. sci-hub.sest-andrews.ac.uk |
Central Nervous System Activities: Anxiolytic, Hypnotic, and Anticonvulsant Properties
Imidazo[1,2-a]pyridine derivatives are well-known for their effects on the central nervous system (CNS), with several compounds developed as anxiolytic, hypnotic, and anticonvulsant agents. nih.gov The therapeutic action of many of these compounds is mediated through their interaction with GABAA receptors. dergipark.org.tr Marketed drugs such as zolpidem and alpidem (B1665719), which contain the imidazo[1,2-a]pyridine core, function as benzodiazepine (B76468) receptor agonists. rsc.orgresearchgate.net
Research has focused on synthesizing novel analogs with potent anticonvulsant properties. A study involving new series of imidazo[1,2-a]pyridines carrying biologically active pharmacophores like pyrazoline, cyanopyridone, and pyrimidine-2-thione identified several compounds with significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) models at a low dose of 10 mg/kg. researchgate.net Notably, compounds featuring a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring showed potent activity without exhibiting toxicity in the rotarod test. researchgate.net The activity was generally more pronounced in the pentylenetetrazole-induced seizure model. researchgate.net
Anti-inflammatory and Analgesic Effects
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anti-inflammatory and analgesic potential. nih.govresearchgate.netacs.org Derivatives of this structure have been shown to modulate key inflammatory pathways and enzymes.
One study investigated a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, and found that it exerted anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov The compound was shown to reduce the levels of inflammatory cytokines and diminish the DNA-binding activity of NF-κB. nih.govnih.gov Furthermore, MIA increased the expression of the inhibitory protein IκBα. nih.gov
Other research has focused on the inhibition of cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs. researchgate.net A docking analysis of imidazo[1,2-a]pyridine carboxylic acid derivatives indicated binding to the active sites of both COX-1 and COX-2. researchgate.net Subsequent in vitro analysis confirmed that a 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative preferentially inhibited COX-2. researchgate.net In an in vivo carrageenan-induced edema model, this compound and a related analog, imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrated more efficient edema inhibition than the standard drug indomethacin. researchgate.net
Gastrointestinal Therapeutic Investigations: Proton Pump and Anti-ulcer Activities
Imidazo[1,2-a]pyridine analogs have been a significant area of research for gastrointestinal therapies, particularly as anti-ulcer agents that function by inhibiting the gastric proton pump (H+/K+-ATPase). nih.govacs.orgnih.gov
A number of substituted imidazo[1,2-a]pyridines were characterized for their inhibitory activity against the purified H+/K+-ATPase enzyme and in intact gastric glands. nih.gov The results from these in vitro models were found to correlate well with in vivo gastric antisecretory potency, suggesting that these compounds act as proton pump inhibitors in vivo. nih.gov Molecular modeling studies helped to define a pharmacophore for the interaction of these analogs with the H+/K+-ATPase enzyme. nih.gov
Earlier studies synthesized series of imidazo[1,2-a]pyridinyl-2-alkylaminobenzoxazoles and tested them for anti-stress ulcer activity in rats. nih.gov Several of these compounds were found to be more active than reference drugs like cimetidine (B194882) and ranitidine, and some also showed potent protection against ethanol-induced gastric lesions. nih.gov
Investigation of Enzyme Inhibition and Receptor Interaction Profiles
The diverse pharmacological effects of imidazo[1,2-a]pyridine analogs stem from their ability to interact with a wide range of enzymes and receptors.
Cholinesterase Inhibition: Some imidazo[1,2-a]pyridine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. One study found that a compound with a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring (compound 2h) showed the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov In contrast, derivatives with a phenyl side chain were better BChE inhibitors; a compound with a 3,4-dichlorophenyl side chain (compound 2j) was the most potent BChE inhibitor with an IC50 of 65 µM. nih.gov Molecular docking suggested that these inhibitors bind to the peripheral anionic sites of AChE and the acyl pocket of BChE. nih.gov
GABAA Receptor Interaction: As mentioned in section 3.5, a primary target for CNS-active imidazo[1,2-a]pyridines is the GABAA receptor. dergipark.org.tr Compounds like zolpidem and alpidem are agonists at the benzodiazepine binding site of this receptor, which accounts for their sedative and anxiolytic effects. researchgate.net
Other Enzyme/Receptor Targets: In silico screening of various imidazo[1,2-a]pyridin-3-yl derivatives predicted their selectivity and binding affinity for several other biological targets. acs.org These targets included human farnesyl diphosphate (B83284) synthase, human phosphodiesterase 3B, and the CXCR4 receptor, indicating the broad potential of this chemical scaffold to interact with diverse biological molecules. acs.org
| Enzyme/Receptor Target | Derivative Class | Key Findings/Activity |
| Acetylcholinesterase (AChE) | Biphenyl-substituted imidazo[1,2-a]pyridine | IC50 = 79 µM. nih.gov |
| Butyrylcholinesterase (BChE) | 3,4-dichlorophenyl-substituted imidazo[1,2-a]pyridine | IC50 = 65 µM. nih.gov |
| GABAA Receptor | Various imidazo[1,2-a]pyridines | Agonistic activity, responsible for anxiolytic and hypnotic effects. dergipark.org.trresearchgate.net |
| H+/K+-ATPase (Proton Pump) | Substituted imidazo[1,2-a]pyridines | Potent inhibition leading to anti-ulcer activity. nih.gov |
| Cyclooxygenase-2 (COX-2) | Imidazo[1,2-a]pyridine carboxylic acids | Preferential inhibition, leading to anti-inflammatory effects. researchgate.net |
Broader Modulation of Biological Pathways
Beyond interacting with single enzyme or receptor targets, imidazo[1,2-a]pyridine derivatives have been shown to modulate complex intracellular signaling pathways, which underlies their potential in treating multifactorial diseases like cancer.
STAT3/NF-κB Pathway: As detailed in section 3.6, a novel imidazo[1,2-a]pyridine derivative (MIA) demonstrated anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways. nih.gov This compound inhibited the phosphorylation of STAT3 and reduced the DNA-binding activity of NF-κB, a key transcription factor in inflammatory responses. nih.govnih.gov The study also showed that MIA increased the expression of the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein Bcl-2, linking the inflammatory and apoptotic pathways. nih.gov
AKT/mTOR Pathway: The AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. A study investigating the anti-cancer activity of three imidazo[1,2-a]pyridine compounds found that they inhibited the proliferation of melanoma and cervical cancer cells. nih.gov The most potent compound reduced the levels of phosphorylated (active) protein kinase B (AKT) and the mechanistic target of rapamycin (B549165) (mTOR). nih.gov This inhibition of the AKT/mTOR pathway was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21 and the induction of apoptosis, demonstrating the ability of these compounds to interfere with fundamental cancer-promoting pathways. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 5 Bromo 7 Methylimidazo 1,2 a Pyridine Derivatives
Influence of Substitution Patterns on Biological Activity and Selectivity
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. SAR studies have demonstrated that minor structural modifications can lead to significant changes in potency and selectivity.
For instance, in the pursuit of novel antitubercular agents, a series of imidazo[1,2-a]pyridine-3-carboxamides revealed critical insights into substitution patterns. The activity is strongly influenced by substituents at the C-2 and C-7 positions. Research has shown that larger, more lipophilic biaryl ethers attached to the core scaffold can achieve nanomolar potency against Mycobacterium tuberculosis. Furthermore, the antiviral activity of this class of compounds against human cytomegalovirus (HCMV) was found to be strongly influenced by the nature of the substituent at the C-2 position. nih.gov
The following table illustrates the impact of substitutions on the antitubercular activity of various imidazo[1,2-a]pyridine analogues.
| Compound | Substitutions | Biological Target | Activity (MIC in µM) |
|---|---|---|---|
| Analog 1 | 7-CH₃ | M. tuberculosis | 0.02 |
| Analog 2 | 7-Cl | M. tuberculosis | 0.9 |
| Analog 3 | 6-CH₃ | M. tuberculosis | <0.012 |
| Analog 4 | 2-pyridyl | M. tuberculosis | 0.7 |
Specific Role of Bromine and Methyl Groups at Positions 5 and 7 in Activity Modulation
The methyl group at the C-7 position has also been shown to be critical for activity. In antitubercular imidazo[1,2-a]pyridines, replacing the 7-methyl group with a 7-chloro group resulted in a significant decrease in potency. This suggests that the 7-methyl group may be involved in favorable hydrophobic interactions within the target's binding site or may contribute to an optimal electronic profile for activity. Interestingly, the position of the methyl group is also a key determinant of potency, with a 6-methyl analogue showing considerably higher activity than its 7-methyl counterpart, indicating a precise spatial requirement for this group.
Computational Chemistry in SAR Elucidation
Computational methods are indispensable tools for elucidating the SAR of 5-Bromo-7-methylimidazo[1,2-a]pyridine derivatives, providing insights that guide the rational design of more potent and selective compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. acs.org This method has been widely applied to imidazo[1,2-a]pyridine derivatives to understand their mechanism of action. nih.gov For example, docking studies of novel imidazo[1,2-a]pyridine derivatives into the active site of oxidoreductase, a key enzyme in breast cancer, revealed crucial binding interactions. asianpubs.org These simulations can calculate a binding energy score, which estimates the affinity of the compound for the target. One study identified a derivative with a high binding energy of -9.207 kcal/mol that interacted with key amino acid residues like His 222, Tyr 216, and Lys 270. asianpubs.org Such studies help rationalize the observed biological activities and guide the design of new analogues with improved binding characteristics. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. openpharmaceuticalsciencesjournal.com MD simulations are crucial for confirming the binding mode predicted by docking and understanding the flexibility of both the protein and the ligand. researchgate.net For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations have been used to evaluate the stability of the ligand-protein complex, ensuring that the binding pose is maintained in a simulated physiological environment. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve, which is critical for a comprehensive understanding of the SAR. openpharmaceuticalsciencesjournal.com
Application of Scaffold Hopping and Molecular Hybridization Strategies
To expand the chemical space and discover novel derivatives with improved properties, medicinal chemists employ strategies like scaffold hopping and molecular hybridization.
Molecular hybridization involves the rational design of a new chemical entity by combining two or more pharmacophoric moieties from different bioactive compounds. mdpi.com This approach has been successfully applied to the imidazo[1,2-a]pyridine scaffold. By linking it with other heterocyclic systems known for their biological activities, such as pyrazole (B372694) or thiazole (B1198619), novel hybrid molecules have been created. researchgate.net For example, a series of imidazo[1,2-a]pyridines incorporating a 2-substituted thiazole were examined as PI3Ks inhibitors, leading to compounds with potent activity. researchgate.net This strategy aims to create synergistic effects, leading to enhanced biological activity, improved selectivity, or a better pharmacokinetic profile compared to the parent molecules.
Scaffold hopping, a related strategy, aims to replace the core scaffold of a known active compound with a structurally different core while retaining the original biological activity. mdpi.comrsc.org By applying scaffold hopping and hybridization to imidazo[1,2-a]pyridine derivatives, researchers have designed novel pyridine-annulated purine (B94841) analogs as potential anticancer agents. rsc.org These advanced design strategies are pivotal in leveraging the versatile nature of the this compound scaffold to develop innovative drug candidates.
Preclinical Development and Translational Research Pathways for 5 Bromo 7 Methylimidazo 1,2 a Pyridine Analogs
In Vitro Efficacy, Selectivity, and Cytotoxicity Profiling
The initial phase of preclinical assessment for 5-Bromo-7-methylimidazo[1,2-a]pyridine analogs involves a comprehensive evaluation of their biological activity in a controlled laboratory setting. This typically includes determining their efficacy against specific cellular targets, their selectivity for these targets over others, and their potential to cause harm to healthy cells.
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govresearchgate.netmdpi.com Analogs are frequently screened against a panel of human cancer cell lines to determine their cytotoxic effects. For instance, novel imidazo[1,2-a]pyridine compounds have demonstrated significant cytotoxic impact against breast cancer cell lines like HCC1937, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. nih.govnih.govresearchgate.net Specifically, compounds designated as IP-5 and IP-6 showed IC50 values of 45µM and 47.7µM, respectively, against HCC1937 cells. nih.govnih.govresearchgate.net Other studies have reported even more potent activity, with some derivatives inhibiting the proliferation of the A375 human melanoma cell line with IC50 values below 1 µM. nih.gov The mechanism of action is often linked to the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govresearchgate.netnih.gov
The selectivity of these compounds is a critical factor. Ideally, an anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. The cytotoxicity of imidazo[1,2-a]pyridine analogs is therefore also assessed against non-cancerous cell lines. Encouragingly, some of the most active antitubercular compounds from this class have been shown to be nontoxic to human embryonic kidney cells, indicating a favorable selectivity index. nih.gov
Antitubercular Activity:
The imidazo[1,2-a]pyridine core is also a well-established scaffold for the development of potent antitubercular agents. rsc.orgrsc.org Analogs are tested for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Several imidazo[1,2-a]pyridine-3-carboxamides have exhibited exceptional potency, with minimum inhibitory concentrations (MICs) in the nanomolar range. nih.gov For example, one of the most advanced candidates, Q203 (Telacebec), emerged from the optimization of an imidazo[1,2-a]pyridine amide lead. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the amide linker and the lipophilicity of the amine portion of the molecule are crucial for enhancing both in vitro and in vivo efficacy. acs.orgnih.gov Some optimized analogs have demonstrated MIC values as low as 0.05 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov
| Compound Class | Target/Cell Line | Activity Metric | Observed Potency | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine analogs (IP-5, IP-6) | HCC1937 (Breast Cancer) | IC50 | 45 µM, 47.7 µM | nih.govnih.govresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | A375 (Melanoma) | IC50 | <1 µM | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | MIC | Nanomolar range | nih.gov |
| Optimized Imidazo[1,2-a]pyridine amide (IPA-6) | M. tuberculosis H37Rv | MIC | 0.05 µg/mL | nih.gov |
In Vivo Efficacy and Safety Assessment in Relevant Disease Models
Following promising in vitro results, the evaluation of this compound analogs progresses to in vivo studies. These experiments are conducted in living organisms, typically animal models that mimic human diseases, to assess the compound's efficacy and safety in a more complex biological system.
For analogs with anticancer potential, studies might involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of the analog to inhibit tumor growth is then monitored over time. For instance, one N-imidazopyridine derivative was found to reduce the volume of implanted tumors in nude mice using xenografts of MCF-7 breast cancer cells without causing severe toxicity. researchgate.net
In the context of tuberculosis, the murine model of infection is standard. Mice are infected with M. tuberculosis, and the efficacy of the test compound is measured by the reduction in the bacterial load (colony-forming units or CFU) in the lungs and other organs. Optimized imidazo[1,2-a]pyridine amides have demonstrated significant CFU reduction in the lungs of infected mice. nih.gov For example, at a 10 mg/kg dose, compounds have shown a 1.52 and 3.13 log10 reduction in CFU. nih.gov
Another therapeutic area where imidazo[1,2-a]pyridine derivatives have shown in vivo promise is in the treatment of fibrosis. In a bleomycin-induced mouse model of lung fibrosis, a potent allosteric autotaxin inhibitor based on the imidazo[1,2-a]pyridine scaffold was able to alleviate the severity of fibrotic tissues and reduce the deposition of the fibrotic biomarker α-SMA. nih.gov At a dose of 60 mg/kg, this compound showed potency equivalent to or even better than the reference compound GLPG-1690. nih.gov
| Compound Class | Disease Model | Key Finding | Reference |
|---|---|---|---|
| N-imidazopyridine derivative | MCF-7 breast cancer xenograft in nude mice | Reduced tumor volume without severe toxicity | researchgate.net |
| Optimized Imidazo[1,2-a]pyridine amides | Murine model of tuberculosis | Significant CFU reduction in lungs (1.52-3.13 log10 at 10 mg/kg) | nih.gov |
| Imidazo[1,2-a]pyridine-based ATX inhibitor | Bleomycin-induced lung fibrosis in mice | Alleviated fibrosis severity and reduced α-SMA deposition | nih.gov |
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Understanding the ADME properties of a drug candidate is paramount to its success. These properties determine how the drug is taken up by the body, where it goes, how it is broken down, and how it is eliminated. For this compound analogs, ADME profiling is a critical step in preclinical development.
Initial assessments often involve in silico predictions and in vitro assays. For example, the lipophilicity of a compound, which influences its absorption and distribution, can be a key factor. In the development of antitubercular imidazo[1,2-a]pyridines, it was found that the linearity and lipophilicity of the amine part of the molecule played a critical role in improving the pharmacokinetic profile. acs.orgnih.gov
In vivo pharmacokinetic studies in animals, such as mice or rats, provide crucial data on parameters like bioavailability, half-life, and maximum concentration in the blood. Optimized imidazo[1,2-a]pyridine amides have demonstrated excellent oral bioavailability (80.2% and 90.7% for two lead compounds) and high exposure levels (Area Under the Curve or AUC). nih.gov The in vivo pharmacokinetics of other potent antitubercular imidazo[1,2-a]pyridine-3-carboxamides have also been evaluated in mice via both oral and intravenous administration, revealing compounds with significantly enhanced pharmacokinetic profiles. nih.gov Preliminary ADME studies on some of the most active antitubercular compounds have shown favorable pharmacokinetic properties, which is a positive indicator for further development. nih.gov
Compliance with Good Laboratory Practice (GLP) Standards in Preclinical Studies
To ensure the quality, integrity, and reliability of non-clinical safety data submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA), preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations. kcasbio.comfda.govpsu.edu These regulations, outlined in 21 CFR Part 58, set the minimum standards for study conduct, personnel, facilities, equipment, written protocols, operating procedures, study reports, and quality assurance. fda.govpsu.edu
While specific GLP-compliant study reports for this compound analogs are not publicly available, it is a mandatory requirement for any compound intended for clinical trials in humans. kcasbio.com Non-GLP studies are often used in the early stages of drug discovery to minimize the risk of failure during the more resource-intensive preclinical phase. wuxiapptec.com However, pivotal safety and toxicology studies that will form part of an Investigational New Drug (IND) application must adhere to GLP standards. nih.gov These studies are critical for defining the initial dose selection for human trials and for predicting human safety parameters. nih.gov
Early-Stage Candidate Nomination and Lead Optimization Strategies
The culmination of in vitro and in vivo studies, along with ADME characterization, informs the process of early-stage candidate nomination. This involves selecting the most promising analog(s) to move forward into more extensive preclinical development. Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable ones.
For the imidazo[1,2-a]pyridine class, lead optimization has been a key strategy for improving potency and pharmacokinetic profiles. acs.orgnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications affect biological activity. nih.govresearchgate.net For example, in the development of antitubercular agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers resulted in nanomolar potency. rsc.org The substitution of a 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish activity, highlighting the importance of substituents at this position. nih.gov
Advanced Spectroscopic and Computational Characterization of Brominated Imidazo 1,2 a Pyridines
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)
Quantum chemical calculations are instrumental in elucidating the molecular structure and electronic behavior of imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
Density Functional Theory (DFT): DFT is a widely used computational method for investigating the geometry and reactivity of molecules. scirp.orgscirp.org For imidazo[1,2-a]pyridine systems, calculations are often performed using the B3LYP hybrid functional combined with a basis set like 6-31+G(d,p) or 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties. scirp.orgsemanticscholar.org These calculations are fundamental for understanding the relationship between a molecule's structure and its activity. nih.gov For instance, DFT has been employed to analyze the frontier molecular orbitals and vertical electronic excitations in various imidazo[1,2-a]pyridine-based fluorophores. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. acadpubl.eu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). For heterocyclic systems, NBO analysis can reveal significant interactions, such as those between lone pair (LP) orbitals of heteroatoms (like nitrogen) and the anti-bonding orbitals (π*) of adjacent bonds. These interactions are crucial for stabilizing the molecular structure. acadpubl.eu In substituted imidazoles, for example, the stabilization energy from such interactions can be substantial, indicating significant charge delocalization. acadpubl.eu
| Calculation Type | Parameter | Typical Information Yielded | Relevance |
|---|---|---|---|
| DFT (B3LYP/6-31G(d,p)) | Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure |
| DFT (B3LYP/6-31G(d,p)) | Vibrational Frequencies | Theoretical IR and Raman spectra | Confirms stable geometry (no imaginary frequencies) |
| NBO Analysis | Donor-Acceptor Interactions | Stabilization energy E(2) for hyperconjugative interactions | Reveals intramolecular charge transfer and stability |
| NBO Analysis | Natural Atomic Charges | Charge distribution on each atom | Identifies electron-rich and electron-poor sites |
Electronic Properties and Topological Descriptors
The electronic properties of 5-Bromo-7-methylimidazo[1,2-a]pyridine dictate its reactivity and potential applications. Computational methods provide access to several key descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests higher reactivity. researchgate.net In studies of imidazo[1,2-a]pyridine derivatives, FMO analysis has been used to understand their electronic transitions and stability. scirp.orgnih.gov
Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, among a series of N-acylhydrazone derivatives of imidazo[1,2-a]pyridine, the compound with the highest energy gap was identified as the most stable and least reactive. scirp.org
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It illustrates the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule |
Analysis of Solvent-Solute Interactions
The interaction between a solute and a solvent can significantly influence chemical reactions and molecular properties. Computational models can simulate these effects. While specific studies on this compound are limited, the behavior of related compounds in different solvents has been investigated. For instance, the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines has been explored in conventional organic solvents like toluene (B28343) as well as in ionic liquids. researchgate.net The choice of solvent can affect reaction yields and rates. researchgate.net
Computational studies often use implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic structure and properties of the solute. The polarity of the solvent can influence the dipole moment of the solute molecule, which in turn affects its interaction with other polar molecules or biological targets. nih.gov Molecules with larger dipole moments are more polar and tend to interact more strongly with polar solvents. nih.gov
Conformational Analysis and Intramolecular Interactions
The three-dimensional conformation of a molecule is critical to its function. The imidazo[1,2-a]pyridine core is a relatively rigid, planar scaffold. nih.gov However, substituents can introduce conformational flexibility.
Torsional and Dihedral Angles: X-ray crystallography and computational geometry optimization can determine key torsional and dihedral angles. In a series of imidazo[1,2-a]pyridine derivatives with phenyl side chains, the phenyl ring was found to be twisted away from the imidazopyridine ring, with torsion angles varying from 165.2° to 178.9°. nih.gov This indicates a nearly periplanar conformation, though with some variability. nih.gov Such conformational preferences are governed by a balance of steric hindrance and electronic effects.
Future Research Directions and Translational Perspectives for 5 Bromo 7 Methylimidazo 1,2 a Pyridine
Exploration of Novel Therapeutic Targets and Biological Applications
The imidazo[1,2-a]pyridine (B132010) core is associated with a multitude of biological activities, suggesting that 5-Bromo-7-methylimidazo[1,2-a]pyridine could be a promising candidate for screening against various therapeutic targets. chemrxiv.orgacs.org Research into analogous compounds has identified several key areas of interest.
In the field of infectious diseases, particularly tuberculosis, imidazo[1,2-a]pyridine analogues have been developed as potent inhibitors of several essential mycobacterial enzymes. nih.gov These include ATP synthase, glutamine synthetase, and QcrB, a component of the electron transport chain. nih.gov The demonstrated success of this scaffold in anti-TB drug discovery suggests that this compound should be evaluated for its activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govrsc.org
Furthermore, the scaffold is prevalent in compounds targeting various diseases. Its derivatives have been investigated for a wide spectrum of pharmacological effects, including as antiviral, antifungal, antiprotozoal, and analgesic agents. ijrpr.com This broad activity profile warrants a comprehensive screening of this compound to uncover novel therapeutic applications.
| Therapeutic Area | Potential Molecular Target | Rationale Based on Scaffold Activity |
|---|---|---|
| Antituberculosis | ATP synthase, QcrB, Glutamine Synthetase | Known potent activity of imidazo[1,2-a]pyridine analogues against M. tuberculosis. nih.gov |
| Anticancer | Receptor Tyrosine Kinases (e.g., PDGFR) | Derivatives of the scaffold have shown activity against various kinases involved in cancer progression. nih.gov |
| Antiviral | Viral replication enzymes | The core structure is found in various compounds with reported antiviral properties. researchgate.net |
| Anti-inflammatory | Inflammatory pathway enzymes (e.g., COX) | General anti-inflammatory activity has been noted for this class of compounds. chemrxiv.org |
Development of Next-Generation Analogs with Enhanced Profiles
The specific structure of this compound, with a bromine atom at the C5 position and a methyl group at the C7 position, offers significant opportunities for medicinal chemists to develop next-generation analogs. Structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine scaffold have shown that modifications at various positions can dramatically influence biological activity and selectivity. chemrxiv.org
The bromine atom at C5 is a particularly attractive site for modification. It can be readily replaced or functionalized using a variety of modern synthetic chemistry techniques, such as transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of chemical groups to probe interactions with biological targets and optimize drug-like properties. For instance, replacing the bromine with different aryl, heteroaryl, or alkyl groups could enhance potency or modulate selectivity against specific enzyme isoforms or receptor subtypes.
Similarly, the methyl group at C7 can be modified. While chemically less reactive than the bromo group, it can be altered to other small alkyl groups or functionalized to explore the steric and electronic requirements of a target's binding pocket. The goal of such analog development would be to enhance therapeutic profiles by improving efficacy, selectivity, metabolic stability, and pharmacokinetic parameters.
| Modification Site | Potential Chemical Transformation | Desired Outcome |
|---|---|---|
| C5-Bromo | Suzuki, Stille, or Sonogashira cross-coupling | Introduce diverse substituents to enhance potency and target selectivity. |
| C5-Bromo | Buchwald-Hartwig amination | Incorporate nitrogen-based functional groups to improve solubility and form new hydrogen bonds. |
| C7-Methyl | Modification to other alkyl or functionalized groups | Probe steric limits of the target binding site and fine-tune lipophilicity. |
| Other positions (e.g., C2, C3) | Functionalization via known methods for the scaffold | Explore broader structure-activity relationships based on established scaffold chemistry. acs.org |
Integration with Advanced Drug Delivery Systems
While specific research on delivering this compound via advanced drug delivery systems is not yet available, the broader field offers significant translational perspectives. Many promising therapeutic compounds, including those based on the imidazo[1,2-a]pyridine scaffold, can face challenges such as poor aqueous solubility, limited bioavailability, or off-target effects. Advanced drug delivery systems can mitigate these issues.
For instance, encapsulating the compound within liposomes or nanoparticles could enhance its solubility and protect it from premature degradation in the body. Human serum albumin (HSA) nanoparticles, in particular, have been explored as versatile carriers for improving the pharmaceutical properties of drugs. researchgate.net Furthermore, functionalizing these delivery vehicles with targeting ligands (e.g., antibodies or peptides) could direct the compound specifically to diseased cells or tissues, thereby increasing its efficacy and reducing systemic toxicity. The imidazole (B134444) moiety itself, present in the core structure, can be pH-sensitive, a property that has been exploited in the design of "smart" liposomes that release their cargo in the acidic microenvironment of tumors. nih.gov
Potential Applications in Advanced Materials Science (e.g., Optoelectronics)
Beyond its therapeutic potential, the imidazo[1,2-a]pyridine scaffold has garnered interest in the field of materials science due to its unique photophysical properties. rsc.orgijrpr.com These compounds possess a π-conjugated bicyclic structure that can give rise to fluorescence with excellent quantum yields. ijrpr.com This has led to their investigation for applications in optoelectronics, such as in the development of Organic Light-Emitting Diodes (OLEDs).
The electronic properties, and thus the optical behavior, of imidazo[1,2-a]pyridine derivatives can be finely tuned by the introduction of substituents. ijrpr.comproquest.com Electron-donating groups tend to improve luminescence, while electron-withdrawing groups can also modulate these properties. ijrpr.com In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group could result in interesting and potentially useful photophysical characteristics.
Future research could explore this compound as a building block for novel organic electronic materials. Its potential as a blue-emitting material is particularly noteworthy, as the development of stable and efficient deep-blue emitters remains a key challenge in OLED technology for displays and lighting. proquest.comnih.gov
| Application Area | Relevant Property | Potential Role of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence / Electroluminescence | Could serve as a blue-emitting dopant or a host material in the emissive layer. proquest.comnih.gov |
| Chemical Sensors | Luminescent Probing | The fluorescence of the molecule could be designed to change upon binding to specific ions or molecules. |
| Organic Semiconductors | Charge Transport | The scaffold can be incorporated into larger conjugated systems for use in organic field-effect transistors (OFETs). researchgate.net |
Q & A
Q. How do substituents at the 5- and 7-positions influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Electron-donating groups (e.g., -NH₂, -CH₃) at the 5-position enhance anticancer activity by increasing electron density on the aromatic ring, facilitating interactions with biological targets like kinase enzymes . In contrast, electron-withdrawing groups (e.g., -NO₂, -Br) at the 7-position reduce metabolic instability but may decrease solubility. Substituent effects are validated via comparative SAR studies using IC₅₀ values against cancer cell lines (e.g., MCF-7 or HeLa) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity. Waste should be segregated into halogenated organic containers and disposed via certified chemical waste services. Stability studies indicate the compound is sensitive to light and moisture; store desiccated at -20°C in amber vials .
Advanced Research Questions
Q. How can conflicting SAR data for imidazo[1,2-a]pyridine derivatives across studies be systematically resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, incubation time). To reconcile
- Perform dose-response curves under standardized conditions (e.g., 48-hour incubation, ATP-based viability assays).
- Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or CDK2) and correlate with experimental IC₅₀ values .
- Validate via orthogonal assays (e.g., Western blotting for target protein inhibition) .
Q. What strategies mitigate the bioavailability challenges of this compound in in vivo studies?
- Methodological Answer : Poor bioavailability is often due to low solubility and rapid hepatic clearance. Strategies include:
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG-ylated derivatives) to enhance solubility .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation time .
- Metabolic stability assays : Use liver microsomes (human or murine) to identify metabolic hotspots; blocking vulnerable sites with fluorine or methyl groups improves stability .
Q. How can computational methods guide the design of novel derivatives with improved selectivity?
- Methodological Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge distribution for target binding .
- MD simulations : Analyze ligand-protein dynamics over 100-ns trajectories to identify stable binding poses and key residue interactions (e.g., hydrogen bonds with Asp86 in CDK2) .
- ADMET prediction : Tools like SwissADME or pkCSM assess logP, CNS permeability, and CYP inhibition to prioritize synthetically feasible candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
